2-Bromo-7-chlorobenzo[d]thiazole
Overview
Description
2-Bromo-7-chlorobenzo[d]thiazole is a heterocyclic compound with the molecular formula C7H3BrClNS.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the lasr system ofPseudomonas aeruginosa .
Mode of Action
In the case of similar compounds, they have been found to bind to the active site of the LasR system of Pseudomonas aeruginosa with better affinity compared to reference compounds .
Biochemical Pathways
Related compounds have shown promising quorum-sensing inhibitory effects in the lasr system .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Related compounds have shown moderate anti-biofilm formation effects againstPseudomonas aeruginosa .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzo[d]thiazole. One common method includes the reaction of benzo[d]thiazole with bromine and chlorine under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-chlorobenzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]thiazole derivatives .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Bromobenzo[d]thiazole
- 2-Chlorobenzo[d]thiazole
- 2-Bromo-6-chlorobenzo[d]thiazole
Comparison: 2-Bromo-7-chlorobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and different reactivity in chemical reactions .
Biological Activity
2-Bromo-7-chlorobenzo[d]thiazole is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₃BrClNS. Its structure includes a benzothiazole ring system, which is essential for its biological activity.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study highlighted that derivatives of benzothiazole can inhibit E. coli DNA gyrase, with some showing IC50 values as low as 12 μM, indicating strong antibacterial potential .
Compound | Target | IC50 (μM) |
---|---|---|
This compound | E. coli DNA gyrase | 12 |
Other derivatives | Various bacterial strains | Varies |
Anticancer Activity
Benzothiazoles have been recognized for their anticancer effects. A study reported that derivatives with specific substitutions exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). The presence of electron-withdrawing groups like nitro and chloro at specific positions on the aromatic ring has been correlated with enhanced anticancer activity. For example, compounds with para-nitro substitutions showed IC50 values of 10.8 μM against SKNMC neuroblastoma cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Nitro-substituted derivative | MCF-7 | 10.8 |
Chloro-substituted derivative | Hep-G2 | 11.6 |
Anticonvulsant Activity
In addition to antimicrobial and anticancer activities, benzothiazole derivatives have also been evaluated for their anticonvulsant properties. Certain compounds demonstrated protective effects in maximal electroshock seizure (MES) models, indicating potential use in treating epilepsy .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase, a critical enzyme for bacterial DNA replication, leading to bactericidal effects.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis by disrupting normal cell cycle progression through various signaling pathways.
Case Studies
- Antimicrobial Efficacy : In a comparative study, several benzothiazole derivatives were tested against resistant strains of S. aureus and E. coli. Results indicated that modifications to the benzothiazole core significantly enhanced antibacterial activity.
- Anticancer Potential : A series of thiazole-based compounds were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The study found that structural modifications increased potency against multiple cancer types, suggesting a promising avenue for drug development.
Properties
IUPAC Name |
2-bromo-7-chloro-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKINMFVXOEAHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702668 | |
Record name | 2-Bromo-7-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3507-58-2 | |
Record name | 2-Bromo-7-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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